Riamilovir
Overview
Description
Triazavirin is a guanine nucleotide analog antiviral originally developed in Russia that has shown efficacy against influenza A and B, including the H5N1 strain. It appears that Triazavirin has shown promise in reducing influenza disease severity and associated complications. Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Triazavirin as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19.
Mechanism of Action
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .
Mode of Action
This compound operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of viral RNA. By inhibiting this process, this compound prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .
Pharmacokinetics
It is noted that the chemical properties of this compound provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .
Result of Action
The primary result of this compound’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .
Biochemical Analysis
Biochemical Properties
The main principle action of Riamilovir is to inhibit the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments through its synthetic analogue to the bases of purine nucleosides . It disrupts viral transcription and replication, with antiviral activity against a range of RNA viruses .
Cellular Effects
This compound has been found to reduce the level of nonspecific inflammatory markers in the blood serum along with normal characteristics of liver enzymes . It was also shown to reduce the viral load in lung tissue .
Molecular Mechanism
This compound acts directly on the virus’s RNA-dependent RNA polymerase, thereby preventing the virus from replicating . The exact molecular target has not been reported, although molecular docking studies suggest an interaction of this compound with SARS-CoV-2 Mpro (3CL protease) .
Temporal Effects in Laboratory Settings
Patients assigned to this compound had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7 .
Properties
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. | |
CAS No. |
123606-06-4 |
Molecular Formula |
C5H8N6NaO5S |
Molecular Weight |
287.21 g/mol |
IUPAC Name |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2 |
InChI Key |
PNOMHWQEVJAFBG-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] |
Canonical SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na] |
Appearance |
Solid powder |
123606-06-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Riamilovir |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Riamilovir?
A: this compound is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []
Q2: How does this compound's structure relate to its function as a nucleoside analogue?
A: Being structurally similar to guanine, this compound can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]
Q3: What are the observed downstream effects of this compound treatment on viral infections?
A3: Research indicates that this compound treatment can lead to:
- Reduced duration of viral shedding. []
- Faster clearance of the virus from infected tissues, specifically lungs. []
- Mitigation of clinical symptoms, such as fever and cough. []
- Reduced severity of pulmonary edema in animal models. []
Q4: What is the molecular formula and weight of this compound?
A: this compound is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of this compound labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.
Q6: What in vitro studies have been conducted to investigate this compound's antiviral activity?
A: this compound's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.
Q7: Are there any animal models used to evaluate this compound's efficacy?
A: Yes, Syrian hamsters have been used as an animal model to study this compound's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.
Q8: Has this compound been evaluated in clinical trials? What are the key findings?
A8: Several clinical trials have been conducted, primarily in Russia, investigating this compound's efficacy against influenza and COVID-19. These trials have shown:
- Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
- Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
- Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]
Q9: Have any preclinical studies assessed this compound's safety?
A: Preclinical studies in immature white rats showed no adverse effects of this compound on growth, fertility, hematological parameters, or organ morphology. []
Q10: What is currently known about the pharmacokinetics (PK) of this compound?
A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further research is needed to fully characterize its PK properties.
Q11: Have any studies explored the pharmacodynamics (PD) of this compound?
A11: Some studies indicate potential PD effects of this compound:
- Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
- Potential antiplatelet activity observed in preclinical studies. [, ]
Q12: Has any research explored the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies on this compound are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.